

# Characterization of Ethyl 2,4-dimethylpyrimidine-5-carboxylate: A Technical Guide

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## Compound of Interest

Compound Name: Ethyl 2,4-dimethylpyrimidine-5-carboxylate

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## Abstract

This technical guide provides a comprehensive overview of the characterization of **Ethyl 2,4-dimethylpyrimidine-5-carboxylate** (CAS No. 2226-86-0), a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document outlines its physicochemical properties, provides a representative synthetic protocol, and details its spectroscopic characterization. The synthesis of pyrimidine derivatives is a cornerstone of many pharmaceutical development programs, and a thorough understanding of their structure and properties is essential for their application. While specific experimental data for this exact molecule is not extensively published, this guide compiles information from closely related analogues to provide a robust predictive characterization.

## Physicochemical Properties

**Ethyl 2,4-dimethylpyrimidine-5-carboxylate** is a pyrimidine derivative with the molecular formula  $C_9H_{12}N_2O_2$  and a molecular weight of 180.20 g/mol. [1][2] The structural and property information is summarized in the tables below.

Identifier	Value
IUPAC Name	Ethyl 2,4-dimethylpyrimidine-5-carboxylate
CAS Number	2226-86-0[1][2][3]
Molecular Formula	C <sub>9</sub> H <sub>12</sub> N <sub>2</sub> O <sub>2</sub> [1][2]
Molecular Weight	180.20 g/mol [1][2]
Canonical SMILES	CCOC(=O)c1cnc(nc1C)C
InChI Key	WCMYQNCFRCBDFG-UHFFFAOYSA-N[2]

Table 1: General and Chemical Identifiers for **Ethyl 2,4-dimethylpyrimidine-5-carboxylate**.

Property	Predicted Value
Melting Point	Not available
Boiling Point	Not available
Purity Specification	≥ 95%[1]

Table 2: Predicted Physicochemical Properties of **Ethyl 2,4-dimethylpyrimidine-5-carboxylate**.

## Synthesis

The synthesis of substituted pyrimidine-5-carboxylates is often achieved through a variation of the Biginelli reaction, a one-pot cyclocondensation. This approach typically involves the reaction of a  $\beta$ -ketoester, an aldehyde, and a nitrogen-containing component like urea or thiourea, often under acidic catalysis. For the synthesis of **Ethyl 2,4-dimethylpyrimidine-5-carboxylate**, a plausible synthetic route would involve the condensation of ethyl acetoacetate, an appropriate aldehyde, and amidine derivatives.

## Representative Experimental Protocol: Biginelli-type Condensation

This protocol is a representative example based on the synthesis of structurally similar pyrimidine derivatives.<sup>[4]</sup><sup>[5]</sup>

#### Materials:

- Ethyl acetoacetate
- Aldehyde (e.g., acetaldehyde or its equivalent)
- Amidine hydrochloride (e.g., acetamidine hydrochloride)
- Catalyst (e.g., a Lewis acid like  $\text{CuCl}_2 \cdot 2\text{H}_2\text{O}$  or a protic acid like  $\text{HCl}$ )<sup>[5]</sup>
- Solvent (e.g., ethanol or solvent-free conditions)<sup>[4]</sup><sup>[5]</sup>
- Sodium carbonate or other suitable base for neutralization

#### Procedure:

- In a round-bottom flask, combine equimolar amounts of ethyl acetoacetate, the aldehyde, and the amidine hydrochloride.
- Add a catalytic amount of the chosen acid catalyst.
- The reaction mixture is then heated under reflux for several hours, with the progress monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is cooled to room temperature.
- If a solvent was used, it is removed under reduced pressure.
- The residue is then dissolved in an appropriate organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium carbonate, followed by brine.
- The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.

- The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure **Ethyl 2,4-dimethylpyrimidine-5-carboxylate**.

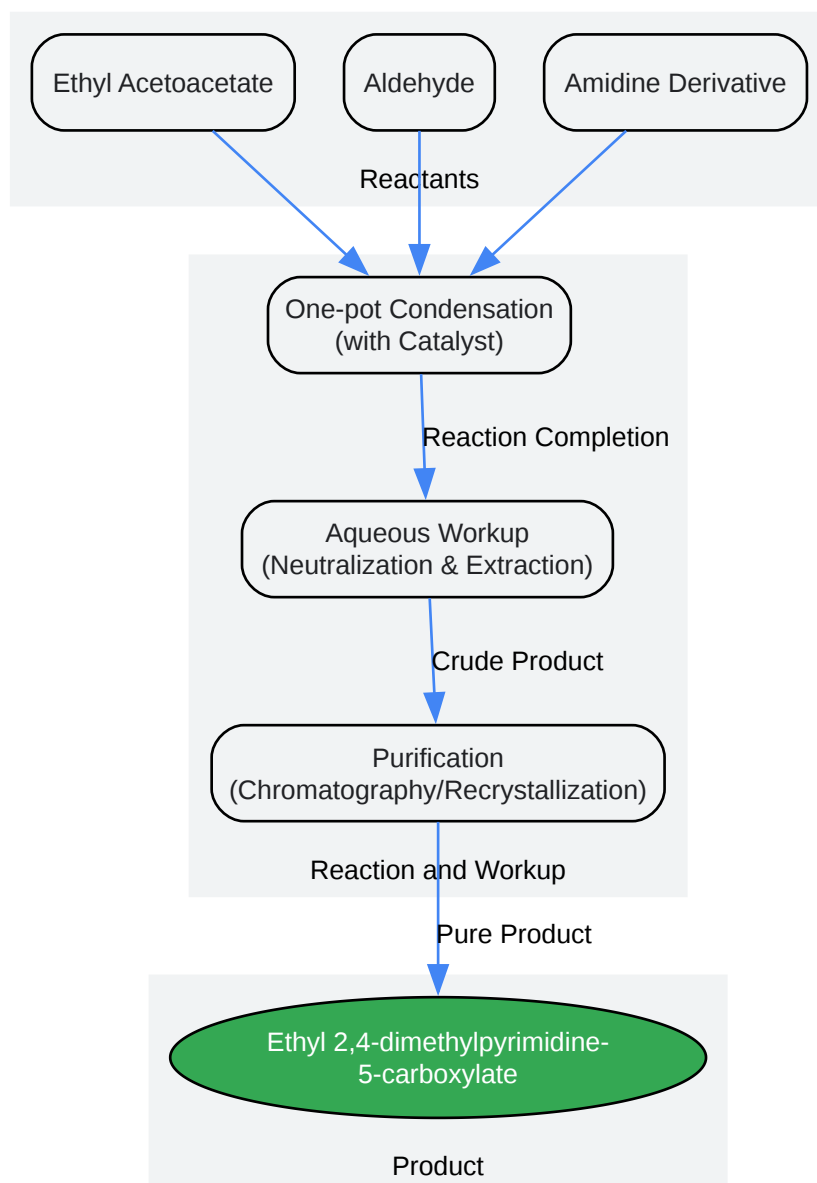


Figure 1: Representative Synthetic Workflow for Ethyl 2,4-dimethylpyrimidine-5-carboxylate.

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Caption: Figure 1: Representative Synthetic Workflow.

## Spectroscopic Characterization

The structural elucidation of **Ethyl 2,4-dimethylpyrimidine-5-carboxylate** relies on standard spectroscopic techniques. While a complete, published dataset for this specific molecule is elusive, the following tables present the expected spectroscopic data based on the analysis of closely related pyrimidine derivatives.<sup>[6][7][8][9]</sup>

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton ( <sup>1</sup> H) Assignment	Predicted Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
Pyrimidine-H	~8.5 - 9.0	s	-
-O-CH <sub>2</sub> -CH <sub>3</sub>	~4.0 - 4.4	q	~7.1
Pyrimidine-CH <sub>3</sub> (C2)	~2.3 - 2.7	s	-
Pyrimidine-CH <sub>3</sub> (C4)	~2.3 - 2.7	s	-
-O-CH <sub>2</sub> -CH <sub>3</sub>	~1.1 - 1.4	t	~7.1

Table 3: Predicted <sup>1</sup>H NMR Spectroscopic Data for **Ethyl 2,4-dimethylpyrimidine-5-carboxylate**.

Carbon ( <sup>13</sup> C) Assignment	Predicted Chemical Shift (δ, ppm)
C=O (Ester)	~165 - 175
Pyrimidine C2	~150 - 160
Pyrimidine C4	~145 - 155
Pyrimidine C5	~100 - 110
Pyrimidine C6	~155 - 165
-O-CH <sub>2</sub> -CH <sub>3</sub>	~60 - 65
Pyrimidine-CH <sub>3</sub> (C2)	~15 - 25
Pyrimidine-CH <sub>3</sub> (C4)	~15 - 25
-O-CH <sub>2</sub> -CH <sub>3</sub>	~14 - 18

Table 4: Predicted  $^{13}\text{C}$  NMR Spectroscopic Data for **Ethyl 2,4-dimethylpyrimidine-5-carboxylate**.

## Infrared (IR) Spectroscopy

Functional Group	Predicted Wavenumber ( $\text{cm}^{-1}$ )
C-H stretch (aromatic)	~3000 - 3100
C-H stretch (aliphatic)	~2850 - 3000
C=O stretch (ester)	~1700 - 1730
C=N stretch (pyrimidine ring)	~1600 - 1650
C=C stretch (pyrimidine ring)	~1550 - 1600
C-O stretch (ester)	~1200 - 1300

Table 5: Predicted IR Spectroscopic Data for **Ethyl 2,4-dimethylpyrimidine-5-carboxylate**.

## Mass Spectrometry (MS)

Ion	Predicted m/z
$[\text{M}]^+$	180.20
$[\text{M}+\text{H}]^+$	181.21
$[\text{M}-\text{C}_2\text{H}_5]^+$	151.15
$[\text{M}-\text{OC}_2\text{H}_5]^+$	135.15
$[\text{M}-\text{COOC}_2\text{H}_5]^+$	107.13

Table 6: Predicted Mass Spectrometry Data for **Ethyl 2,4-dimethylpyrimidine-5-carboxylate**.

## Potential Applications

Pyrimidine derivatives are a well-established class of compounds in medicinal chemistry, exhibiting a wide range of biological activities. While specific studies on **Ethyl 2,4-dimethylpyrimidine-5-carboxylate** are limited, related structures have been investigated for their potential as:

- Anticancer agents[5]
- Antimicrobial agents
- Anti-inflammatory agents
- Antiviral agents[10]

This compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.

## Conclusion

This technical guide provides a detailed, albeit predictive, characterization of **Ethyl 2,4-dimethylpyrimidine-5-carboxylate**. The provided synthetic protocol and spectroscopic data, based on closely related analogues, offer a solid foundation for researchers and scientists working with this compound. Further empirical studies are warranted to fully elucidate its properties and explore its potential in drug development and other scientific applications.

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